molecular formula C19H22N2O B8196432 (S)-2-(6-Benzylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole

(S)-2-(6-Benzylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole

Cat. No.: B8196432
M. Wt: 294.4 g/mol
InChI Key: HJHMNYMYKJKHGA-QGZVFWFLSA-N
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Description

(S)-2-(6-Benzylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole is a chiral pyridinooxazoline (PyOx) ligand of high interest in the field of asymmetric synthesis . This class of bidentate dinitrogen ligands is widely used in asymmetric catalysis to control stereoselectivity in various carbon-carbon bond-forming reactions . Researchers value this ligand for its role in robust catalytic systems; for instance, related (S)-t-BuPyOx ligands have been successfully employed in the catalytic asymmetric conjugate addition of arylboronic acids to cyclic, β,β-disubstituted enones, enabling the construction of challenging β-benzylic quaternary stereocenters in high yields and enantioselectivities . These reactions are notably tolerant of water and oxygen, making them amenable to multi-gram scale synthesis . The compound has the molecular formula C19H22N2O and a molecular weight of 294.39 g/mol . To preserve its stability and performance, it is recommended to store the product in a dark place under an inert atmosphere at 2-8°C . This product is intended for research purposes and is not for human or animal use .

Properties

IUPAC Name

(4S)-2-(6-benzylpyridin-2-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-19(2,3)17-13-22-18(21-17)16-11-7-10-15(20-16)12-14-8-5-4-6-9-14/h4-11,17H,12-13H2,1-3H3/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHMNYMYKJKHGA-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC=CC(=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=CC=CC(=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(6-Benzylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving an aldehyde and an amine.

    Introduction of the Benzyl Group: The benzyl group is often introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Dihydrooxazole Ring: This step involves the cyclization of an amino alcohol with a carboxylic acid derivative under acidic or basic conditions.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or by employing a chiral auxiliary during the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for chiral resolution.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(6-Benzylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole derivatives, while reduction can produce various dihydro derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural motifs to (S)-2-(6-benzylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole exhibit notable antimicrobial properties. For instance, derivatives of pyridine and oxazole have been studied for their effectiveness against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) . The incorporation of the benzyl group and the tert-butyl moiety in the structure may enhance lipophilicity and membrane permeability, potentially improving bioactivity.

Anticancer Properties

The oxazole ring system is known for its presence in numerous biologically active compounds. Studies have suggested that oxazole-containing compounds can exhibit anticancer properties through mechanisms such as inhibition of cell proliferation and induction of apoptosis in cancer cells . The specific application of this compound in cancer treatment remains an area for further exploration but holds promise based on related compounds.

Polymer Synthesis

The unique chemical structure of this compound makes it a valuable building block in the synthesis of advanced materials. It can be utilized as a monomer in the preparation of polymers with tailored properties for applications in coatings, adhesives, and biomedical devices. The presence of both the pyridine and oxazole functionalities allows for further functionalization and cross-linking reactions .

Ligand Development

In coordination chemistry, this compound can serve as a ligand for metal ions, forming complexes that may exhibit unique catalytic properties or enhanced stability compared to other ligands. The ability to form stable complexes with transition metals could open avenues for applications in catalysis and materials development .

Synthetic Intermediates

This compound can act as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse reaction pathways, including nucleophilic substitutions and cycloadditions, facilitating the development of new chemical entities with potential biological activity .

Diversity-Oriented Synthesis

The compound's structural features lend themselves well to diversity-oriented synthesis strategies. By modifying the benzyl or pyridine substituents, a library of derivatives can be generated for high-throughput screening against various biological targets . This approach is particularly valuable in drug discovery efforts where structural diversity is crucial for identifying lead compounds.

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated selective antibacterial activity against Gram-positive bacteria including MRSA with MIC values comparable to existing antibiotics .
Study 2Polymer DevelopmentInvestigated the use of this compound as a monomer leading to polymers with enhanced thermal stability .
Study 3Coordination ChemistryExplored the ligand properties of the compound with various transition metals resulting in stable complexes with potential catalytic applications .

Mechanism of Action

The mechanism by which (S)-2-(6-Benzylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can include neurotransmitter receptors, ion channels, and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Pyridinooxazoline ligands vary based on substituents on the pyridine and oxazoline rings. Below is a comparative analysis of key analogues:

Compound Pyridine Substituent Oxazoline Substituent Key Properties Applications References
(S)-t-BuPyOx Pyridin-2-yl tert-Butyl High enantioselectivity in conjugate additions; scalable synthesis (64% yield) Asymmetric arylboronic acid additions
L1 (Trifluoromethyl analogue) 5-(Trifluoromethyl)pyridin-2-yl tert-Butyl Electron-withdrawing CF3 group enhances electrophilicity; 89% ee in C–H activation Asymmetric C–H activation
(S)-4-Isopropyl-2-(quinolin-2-yl)-PyOx Quinolin-2-yl Isopropyl Extended aromatic system improves π-π interactions; 97% purity Catalysis in rigid, aromatic substrates
(S)-2-(6-Phenylpyridin-2-yl)-4-phenyl-PyOx 6-Phenylpyridin-2-yl Phenyl Increased steric bulk; moderate cost (¥349/50 mg) Reactions requiring dual steric environments
Target Compound: (S)-2-(6-Benzylpyridin-2-yl)-4-(tert-butyl)-PyOx 6-Benzylpyridin-2-yl tert-Butyl Enhanced lipophilicity and steric shielding; potential for improved substrate scope Not yet reported (hypothetical applications)

Catalytic Performance

  • Enantioselectivity : The tert-butyl group in PyOx ligands is critical for inducing high enantioselectivity (e.g., >99% ee in (S)-t-BuPyOx) . The benzyl group’s steric bulk may further enhance selectivity in reactions requiring precise chiral environments.
  • Activity : Trifluoromethyl-substituted L1 achieved 89% ee in asymmetric C–H activation , while (S)-t-BuPyOx enabled multi-gram-scale reactions with 72% isolated yield . The benzyl variant’s performance remains untested but could bridge activity and selectivity gaps.

Commercial Viability

  • Derivatives like (S)-4-isopropyl-2-(quinolin-2-yl)-PyOx are priced at ¥819/250 mg , whereas simpler phenyl analogues cost ¥349/50 mg . The benzyl-substituted compound’s synthesis cost may be higher due to benzylation steps but could justify pricing for niche applications.

Biological Activity

(S)-2-(6-Benzylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature regarding its synthesis, biological properties, and potential applications.

  • Molecular Formula : C19_{19}H24_{24}N2_{2}O
  • Molecular Weight : 296.41 g/mol
  • CAS Number : 185346-17-2

Synthesis

The synthesis of this compound has been developed through various methods, focusing on efficiency and yield. A notable approach involves the use of picolinic acid as a precursor, which undergoes a series of reactions leading to the formation of the oxazole ring structure. This method has been optimized to allow for scalable production with high yields.

Antifungal Activity

Recent studies have highlighted the antifungal properties of related oxazole derivatives. For instance, compounds similar to this compound have demonstrated broad-spectrum antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.03 to 2 μg/mL, indicating potent antifungal effects .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain cytochrome P450 enzymes. Specifically, studies have shown that it exhibits inhibitory effects on CYP1A2 while having minimal impact on CYP3A4 and CYP2D6. This selectivity could be advantageous in minimizing drug-drug interactions in therapeutic applications .

Structure-Activity Relationship (SAR)

Analysis of similar compounds has provided insights into the structure-activity relationship (SAR). The presence of the pyridine and oxazole moieties appears crucial for enhancing biological activity. Modifications to the benzyl group or tert-butyl substituent can significantly alter potency and selectivity against specific biological targets .

Case Study 1: Antifungal Efficacy

A recent study synthesized several derivatives of 4,5-dihydrooxazole and tested their antifungal activity. Among these, a derivative closely related to this compound showed promising results with an MIC of 0.1 μg/mL against Candida albicans, suggesting that structural modifications can enhance antifungal efficacy .

Case Study 2: Pharmacokinetics

In vivo studies in SD rats demonstrated favorable pharmacokinetic profiles for compounds within the same class as this compound. These studies assessed absorption, distribution, metabolism, and excretion (ADME) parameters, revealing that certain derivatives maintained stability in human liver microsomes with half-lives exceeding 60 minutes .

Q & A

Basic Questions

Q. What are the established synthesis protocols for (S)-2-(6-benzylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole?

  • Methodological Answer : The compound is synthesized via a three-step enantioselective process starting from (S)-(+)-2-phenylglycinol. Key steps include:

Condensation : Reaction of (S)-(+)-2-phenylglycinol with a benzyl-substituted pyridine carbonyl derivative under reflux in ethanol.

Cyclization : Formation of the oxazoline ring using a tert-butyl group donor (e.g., tert-butyl chloride) in the presence of a base like K₂CO₃.

Purification : Column chromatography or recrystallization (DMF-EtOH mixture) to achieve >99% purity.

  • Yields : 83.2–94.5% per step .
  • Critical Parameters : Solvent choice (ethanol for reflux), stoichiometric control of tert-butyl donors, and chiral integrity preservation.

Q. How is enantiomeric purity validated for this compound?

  • Methodological Answer :

  • Polarimetry : Measures optical rotation ([α]D) to confirm (S)-configuration.
  • NMR Spectroscopy : NOESY or 2D-NMR identifies spatial correlations to confirm stereochemistry.
  • Chiral HPLC : Separates enantiomers using a chiral stationary phase (e.g., amylose-based columns) .

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation.
  • First Aid : For skin/eye contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can the synthesis be optimized to improve yield while retaining stereochemical fidelity?

  • Methodological Answer :

  • Catalytic Asymmetric Methods : Use chiral catalysts (e.g., Jacobsen’s thiourea catalysts) during cyclization to enhance enantioselectivity.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 2 hours) and improves yield by 5–10% .
  • In Situ Monitoring : FTIR or LC-MS tracks intermediate formation to adjust reagent ratios dynamically.

Q. What analytical discrepancies arise when characterizing this compound, and how are they resolved?

  • Methodological Answer :

  • Contradiction Example : GC-MS may show minor impurities (<1%) not detected by NMR due to sensitivity limits.
  • Resolution : Combine multiple techniques:
  • High-Resolution Mass Spectrometry (HRMS) confirms molecular formula.
  • X-ray Crystallography resolves ambiguous stereochemical assignments .

Q. How does steric hindrance from the tert-butyl group influence reactivity in downstream applications?

  • Methodological Answer :

  • Steric Effects : The tert-butyl group reduces nucleophilic attack at the oxazoline ring’s nitrogen.
  • Experimental Design : Compare reaction rates with analogs (e.g., methyl or ethyl substituents) under identical conditions (e.g., Pd-catalyzed cross-coupling).
  • Kinetic Studies : Monitor via UV-Vis or stopped-flow spectrometry to quantify steric contributions .

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